molecular formula C16H19Cl4F3N2O B412700 N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide

Cat. No.: B412700
M. Wt: 454.1g/mol
InChI Key: DTQGFWGGSWGDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide is a synthetic organic compound with the molecular formula C17H21Cl4F3N2O. It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions to form an intermediate. This intermediate is then reacted with heptanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide is unique due to its specific combination of halogen atoms and the heptanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H19Cl4F3N2O

Molecular Weight

454.1g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide

InChI

InChI=1S/C16H19Cl4F3N2O/c1-2-3-4-5-6-13(26)25-14(15(18,19)20)24-12-9-10(16(21,22)23)7-8-11(12)17/h7-9,14,24H,2-6H2,1H3,(H,25,26)

InChI Key

DTQGFWGGSWGDJY-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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